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Compound of Interest

Compound Name: O-Anisidine hydrochloride

Cat. No.: B089748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
O-Anisidine hydrochloride, a chemical intermediate primarily used in the synthesis of azo

dyes and pigments, has undergone significant toxicological evaluation. This technical guide

provides a comprehensive overview of its toxicological profile, with a focus on quantitative data,

experimental methodologies, and mechanisms of toxicity. The available data conclusively

demonstrate that o-anisidine hydrochloride is a potent carcinogen in rodents, primarily

targeting the urinary bladder. Its toxicity is intrinsically linked to its metabolic activation to

reactive intermediates that form DNA adducts, initiating a cascade of events leading to tumor

development. While genotoxic potential has been observed, the complete spectrum of its toxic

effects, particularly concerning reproductive and developmental toxicity, remains to be fully

elucidated. This document is intended to serve as a critical resource for professionals in

research and drug development who may encounter or study this compound.
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Property Value Reference

CAS Number 134-29-2 [1]

Molecular Formula C₇H₁₀ClNO [1]

Molecular Weight 159.61 g/mol [1]

Appearance
Gray-black crystalline solid or

light gray powder
[1]

Melting Point 225 °C [2]

Solubility
Soluble in water (10-50 g/L at

21 °C)
[2]

Toxicological Data
Acute Toxicity
O-Anisidine hydrochloride exhibits moderate acute toxicity via the oral route.

Species Route LD₅₀ Reference

Rat Oral 2000 mg/kg bw [3]

Mouse Oral 1400 mg/kg bw [3]

Rabbit Oral 870 mg/kg bw [3]

Chronic Toxicity and Carcinogenicity
Long-term exposure to o-anisidine hydrochloride has been shown to induce cancerous and

non-cancerous lesions in multiple organ systems in rodents. The primary target organ for

carcinogenicity is the urinary bladder.[4]

Table 3.2.1: Chronic Toxicity and Carcinogenicity of O-Anisidine Hydrochloride in Fischer 344

Rats (103-week study)
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Sex
Dose (ppm in
feed)

Incidence of
Transitional
Cell Papilloma
or Carcinoma
of the Urinary
Bladder

Incidence of
Transitional
Cell
Carcinoma of
the Renal
Pelvis

Incidence of
Follicular Cell
Adenoma or
Carcinoma of
the Thyroid
Gland

Male 0 (Control) 0/51 0/53 0/53

5,000 52/54 3/55 7/40

10,000 52/52 7/53 6/40

Female 0 (Control) 0/49 Not Reported Not Reported

5,000 1/51 Not Reported Not Reported

10,000 22/50 Not Reported Not Reported

Data from National Cancer Institute (NCI) Bioassay (1978).[3]

Table 3.2.2: Chronic Toxicity and Carcinogenicity of O-Anisidine Hydrochloride in B6C3F1

Mice (103-week study)

Sex Dose (ppm in feed)

Incidence of Transitional
Cell Papilloma or
Carcinoma of the Urinary
Bladder

Male 0 (Control) 0/50

2,500 2/54

5,000 22/54

Female 0 (Control) 0/52

2,500 1/53

5,000 22/54
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Data from National Cancer Institute (NCI) Bioassay (1978).[4]

Non-neoplastic lesions observed in the chronic bioassay included hyperplasia of the urinary

bladder in both species and non-neoplastic lesions of the thyroid gland and kidney in rats.[4]

Genotoxicity
O-Anisidine hydrochloride has been evaluated in a variety of genotoxicity assays with mixed

results. It is suspected of causing genetic defects.[2]

Assay Type Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames

Test)

Salmonella

typhimurium
With and Without

Generally

Negative in

standard strains,

Positive in

strains

overexpressing

N-

acetyltransferase

[5]

In vivo

Micronucleus

Test

Mouse Bone

Marrow
N/A Negative [6][7]

DNA Adduct

Formation

Rat Urinary

Bladder
N/A Positive [2]

DNA Damage

(Comet Assay)

Mouse Bladder

Mucosa
N/A Positive [8]

Reproductive and Developmental Toxicity
There is a significant data gap regarding the reproductive and developmental toxicity of o-
anisidine hydrochloride. Comprehensive studies evaluating its effects on fertility, reproductive

organs, and embryonic/fetal development have not been reported in the available literature.[4]

[9][10][11] Standard OECD guidelines for reproductive and developmental toxicity testing (e.g.,
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OECD 414, 415, 416, 421, 422, 443) would be appropriate to address this gap.[12][13][14][15]

[16]

Mechanisms of Toxicity
The carcinogenicity of o-anisidine hydrochloride is primarily attributed to its metabolic

activation to reactive electrophilic species that bind to DNA, forming adducts. This process is

considered a key initiating event in its genotoxicity and carcinogenicity.

Metabolic Activation and DNA Adduct Formation
The proposed metabolic activation pathway of o-anisidine involves several key steps:

N-hydroxylation: O-anisidine is metabolized by cytochrome P450 enzymes (CYP1A2 and

CYP2E1 have been implicated) in the liver to form N-(2-methoxyphenyl)hydroxylamine.[2]

Further Oxidation/Decomposition: This hydroxylamine metabolite is a proximate carcinogen

that can be further oxidized or can spontaneously decompose to form reactive nitrenium

and/or carbenium ions.

DNA Adduct Formation: These reactive electrophiles can then covalently bind to nucleophilic

sites on DNA bases, primarily deoxyguanosine, to form DNA adducts.[2] The persistence of

these adducts in the target tissue, the urinary bladder, is believed to lead to mutations and

the initiation of cancer.[2]

Metabolic Activation

Genotoxic Outcome

O-Anisidine N-(2-methoxyphenyl)hydroxylamine
(Proximate Carcinogen)

CYP450 (e.g., CYP1A2, CYP2E1)
N-hydroxylation

Nitrenium/Carbenium Ions
(Ultimate Carcinogens)

Spontaneous decomposition/
Further oxidation

DNA Adducts

Covalent Binding

DNA Mutations

Miscoding during
DNA replication

Bladder Cancer

Initiation of
Carcinogenesis
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Click to download full resolution via product page

Metabolic activation of O-Anisidine leading to DNA adduct formation and carcinogenesis.

Other Potential Mechanisms
While the genotoxic mechanism is well-supported, other factors may contribute to the

carcinogenicity of o-anisidine hydrochloride. Chronic inflammation and increased cell

proliferation in the bladder, potentially as a secondary response to cytotoxicity, could also play

a role in tumor promotion. Some studies suggest the involvement of oxidative stress pathways,

such as the Nrf2-mediated response, in the cellular reaction to o-anisidine exposure.[17]

However, the direct links to other specific signaling pathways involved in bladder cancer, such

as those regulating apoptosis and cell cycle, require further investigation.

Experimental Protocols
NCI Chronic Carcinogenicity Bioassay
The following protocol is a summary of the methodology used in the National Cancer Institute's

long-term carcinogenicity bioassay of o-anisidine hydrochloride.

Test Animals: Fischer 344 rats and B6C3F1 mice, 55 animals per sex per group.

Administration: O-anisidine hydrochloride was administered in the feed.

Dose Levels:

Rats: 0 (control), 5,000, or 10,000 ppm.

Mice: 0 (control), 2,500, or 5,000 ppm.

Duration: 103 weeks of continuous administration, followed by a 1-2 week observation

period.

Housing: Animals were housed in environmentally controlled rooms.

Diet: The basal diet was mixed with the test chemical.
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Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights

were recorded weekly for the first 12 weeks and then monthly.

Pathology: A complete necropsy was performed on all animals. Tissues from all major

organs were collected, preserved in 10% neutral buffered formalin, and examined

microscopically.
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Workflow for the NCI chronic carcinogenicity bioassay of O-Anisidine hydrochloride.

Bacterial Reverse Mutation Assay (Ames Test)
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The Ames test is a widely used method to assess the mutagenic potential of a chemical. A

general protocol is as follows:

Test Strains:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and

without metabolic activation. Strains with enhanced N-acetyltransferase activity (e.g.,

YG1024, YG1029) are particularly relevant for aromatic amines.

Metabolic Activation: A rat liver homogenate (S9 fraction) is used to mimic mammalian

metabolism.

Procedure:

The test chemical, bacterial tester strain, and S9 mix (or buffer for non-activation plates)

are combined in molten top agar.

The mixture is poured onto minimal glucose agar plates.

Plates are incubated at 37°C for 48-72 hours.

Endpoint: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted. A significant, dose-dependent increase in the number of

revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Micronucleus Test
The in vivo micronucleus test is used to detect chromosomal damage.

Test Animals: Typically mice or rats.

Administration: The test substance is administered to the animals, usually via oral gavage or

intraperitoneal injection, at multiple dose levels.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after dosing.

Slide Preparation: Smears of the bone marrow or blood are made on microscope slides and

stained.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: The number of micronucleated polychromatic erythrocytes (immature red blood

cells) is counted per a set number of total polychromatic erythrocytes.

Endpoint: A statistically significant, dose-dependent increase in the frequency of

micronucleated cells in treated animals compared to controls indicates that the substance

induces chromosomal damage.

Conclusion
The toxicological profile of o-anisidine hydrochloride is characterized by its potent

carcinogenicity in the urinary bladder of rodents, a conclusion supported by robust data from

chronic bioassays. The primary mechanism of its carcinogenicity involves metabolic activation

to a reactive hydroxylamine metabolite that forms DNA adducts, leading to mutations. While

there is evidence of genotoxicity in some assays, the compound has tested negative in others,

such as the in vivo micronucleus test. A significant knowledge gap exists regarding its potential

for reproductive and developmental toxicity. For researchers and professionals in drug

development, o-anisidine hydrochloride should be handled with extreme caution due to its

carcinogenic properties. Further research is warranted to fully elucidate its toxicological profile,

particularly in the areas of reproductive toxicity and the specific cellular signaling pathways,

beyond DNA damage, that contribute to its carcinogenic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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